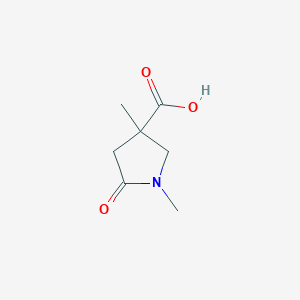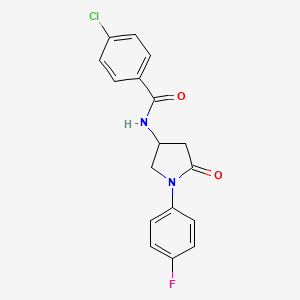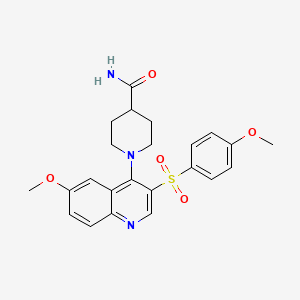
1-(6-Methoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(6-Methoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a quinoline moiety, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used since ancient times and have been associated with significant bioactivity .
Synthesis Analysis
The synthesis of similar compounds involves the use of new strategies by chemists . For instance, antimicrobial pyrazole-tethered quinolines were prepared through an intermediate, which was then treated with hydrazine to yield novel quinoline-appended pyrazoles .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups including a quinoline ring and a piperidine ring. The quinoline moiety is a well-known nitrogenous tertiary base .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds are complex and often involve multiple steps . For instance, the synthesis of antimicrobial pyrazole-tethered quinolines involved the treatment of an intermediate compound with hydrazine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Quinoline, a component of this compound, is a pungent hygroscopic colorless oily liquid .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Compounds structurally similar to 1-(6-Methoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxamide have been explored for their anticancer properties. For example, 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides were synthesized and showed potent antiproliferative activities against several human cancer cell lines, indicating their potential as PI3K inhibitors and anticancer agents (Teng Shao et al., 2014).
Antibacterial Activity
Research into quinoline derivatives has revealed their potential as antibacterial agents. A novel synthesis approach for quinoxaline sulfonamides demonstrated significant antibacterial activities against various bacterial strains, highlighting the therapeutic potential of sulfonamide derivatives in combating bacterial infections (S. Alavi et al., 2017).
Enzyme Inhibitors
The exploration of quinoline and quinazoline derivatives as enzyme inhibitors is another area of interest. For instance, novel quinoline carboxamides were identified as potent, selective, and orally bioavailable inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, underscoring the utility of such compounds in targeted cancer therapy (S. Degorce et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-30-16-3-6-18(7-4-16)32(28,29)21-14-25-20-8-5-17(31-2)13-19(20)22(21)26-11-9-15(10-12-26)23(24)27/h3-8,13-15H,9-12H2,1-2H3,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVLFFMEJNTJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2794808.png)
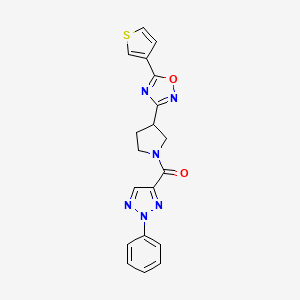
![5-(Cyclopropylmethyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2794810.png)
![4-Iodofuro[2,3-b]pyridine](/img/structure/B2794812.png)
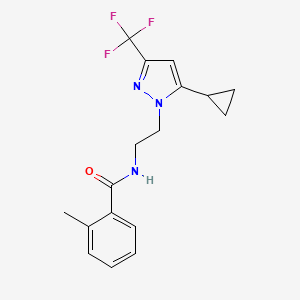
![N-(4-{[2-oxo-6-(trifluoromethyl)-1,2-dihydro-3H-indol-3-yliden]methyl}phenyl)acetamide](/img/structure/B2794817.png)
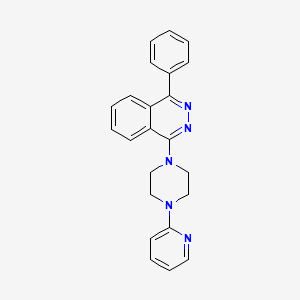

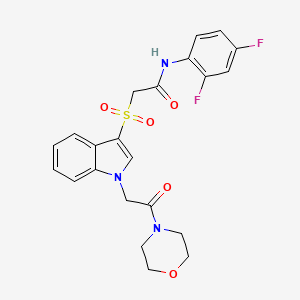

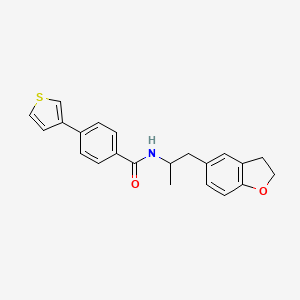
![2,6-dichloro-5-fluoro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2794827.png)
